The 3CH134 protein is a product of the immediate-early gene 3CH134, which is induced by growth factors in fibroblasts. This protein is classified as a protein-tyrosine phosphatase, specifically involved in the dephosphorylation of tyrosine residues in proteins, thus playing a crucial role in cellular signaling pathways related to growth and differentiation. The expression of 3CH134 is tightly regulated both transcriptionally and post-transcriptionally, indicating its importance in cellular responses to external stimuli .
3CH134 protein can be synthesized using various methods, including bacterial expression systems. A common approach involves using isopropyl β-D-thiogalactopyranoside to induce protein expression in bacterial cultures. The cells are lysed, and the lysate is subjected to several purification steps, including ion-exchange chromatography and affinity chromatography, to isolate the active form of the protein .
The purification process typically involves:
The 3CH134 protein contains a characteristic sequence motif associated with protein-tyrosine phosphatases, specifically the (I/V)HCXAGXXR(S/T)G motif. This motif is crucial for its enzymatic activity, facilitating the dephosphorylation of tyrosine residues .
The molecular weight of 3CH134 and other structural details can be determined through techniques such as mass spectrometry and X-ray crystallography, though specific data points are not provided in the current literature.
3CH134 primarily catalyzes the hydrolysis of phosphate groups from phosphotyrosine residues in proteins. This reaction is critical for regulating various signaling pathways within cells.
The enzymatic activity of 3CH134 is optimal at a pH of around 7.5 and shows sensitivity to inhibitors such as vanadate. It does not exhibit activity against serine or threonine phosphorylated substrates, highlighting its specificity for tyrosine residues .
The mechanism by which 3CH134 exerts its effects involves binding to phosphotyrosine-containing substrates and catalyzing the removal of the phosphate group. This dephosphorylation process can alter protein conformation and activity, thereby influencing downstream signaling pathways.
Quantitative assays have shown that 3CH134 can dephosphorylate specific substrates at significantly different rates, indicating its selectivity and potential regulatory roles in cellular processes .
3CH134 is typically expressed as a soluble protein in bacterial systems, with its stability influenced by factors such as temperature and pH.
The chemical properties include:
The 3CH134 protein has several applications in scientific research:
The DUSP1 gene (encoding 3CH134/MKP-1) is located on human chromosome 11p15.5, a region associated with tumor suppressor genes and imprinting disorders [5]. A processed pseudogene exists on chromosome 10q11.2, likely arising from retrotransposition events [5]. The gene spans approximately 40 kb and consists of 3 exons separated by two large introns (Figure 1). Exon 1 contains the 5' untranslated region (UTR) and initial coding sequence, exon 2 harbors the core catalytic domain, and exon 3 encodes the C-terminal regulatory region and 3' UTR. This genomic architecture is conserved in mammals, reflecting functional constraints on gene regulation and splicing [5].
Table 1: Genomic Features of DUSP1 (3CH134)
Feature | Details |
---|---|
Chromosomal Location | 11p15.5 (functional gene); 10q11.2 (pseudogene) |
Gene Length | ~40 kilobases |
Exon Count | 3 |
Exon 1 Function | 5' UTR + initial coding sequence |
Exon 2 Function | Dual-specificity phosphatase catalytic domain (DSPc) |
Exon 3 Function | C-terminal region + 3' UTR |
Conserved Domains | DSPc (Exon 2) |
The full-length cDNA of 3CH134 was first cloned from serum-stimulated mouse fibroblasts, revealing a 1.8 kb transcript with an open reading frame encoding 367 amino acids [1]. The cDNA sequence (GenBank accession not provided in sources) features a 5' UTR with regulatory elements and a 3' UTR containing AU-rich elements (AREs) that confer mRNA instability, consistent with its transient induction pattern [1] [6]. Northern blot analyses confirmed that serum or growth factor stimulation induces rapid (within 15 minutes) and transient (peaking at 30–60 minutes) transcript accumulation, which is blocked by actinomycin D, confirming transcriptional regulation [1] [6].
Table 2: Key Features of 3CH134 cDNA
Feature | Characteristics |
---|---|
Transcript Length | 1.8 kb |
Open Reading Frame | 1101 nucleotides (367 codons) |
5' UTR Features | Regulatory response elements |
3' UTR Features | AU-rich elements (mRNA destabilization) |
Induction Kinetics | Peak at 30–60 min post-stimulation |
Regulation | Transcriptional (actinomycin D-sensitive) |
The 3CH134 protein comprises 367 amino acids with a molecular weight of ~41 kDa [1]. Its primary structure lacks significant homology to known proteins upon initial discovery, but subsequent studies identified it as a member of the dual-specificity phosphatase (DSP) family [2]. Key residues include:
Table 3: Amino Acid Composition Highlights
Aspect | Details |
---|---|
Total Residues | 367 |
Molecular Weight | ~41 kDa |
Catalytic Residues | Cys110, Asp208, Ser115 |
N-terminal | Ser/Thr-rich (potential phospho-regulatory sites) |
C-terminal | MAPK-docking motifs |
Isoelectric Point | pH 4.5–5.0 (acidic) |
3CH134 exhibits remarkable sequence conservation across vertebrates, with orthologs identified in:
Table 4: Evolutionary Conservation of 3CH134
Species | Identity to Human DSPc Domain | Key Divergence |
---|---|---|
Mus musculus | 95% | Minimal (N-terminal) |
Rattus norvegicus | 93% | Minimal (N-terminal) |
Gallus gallus | 85% | Moderate (C-terminal) |
Xenopus laevis | 78% | Significant (N/C-termini) |
The defining feature of 3CH134 is its DSPc (Dual Specificity Phosphatase catalytic) domain spanning residues 50–160 (Figure 2). This domain contains:
Table 5: Domain Architecture of 3CH134
Domain/Motif | Location | Function | Conservation |
---|---|---|---|
DSPc Catalytic | aa 50–160 | Dephosphorylation of pThr/pTyr | Universal in DSPs |
Active Site Motif | aa 108–115 | HCXXGXXR (Cys nucleophile, Arg substrate binding) | Absolute |
MAPK-Docking Site | C-terminal | Binds ERK/p38 kinases | Vertebrate-specific |
N-terminal Region | aa 1–49 | Regulatory degradation signals | Variable |
Figure 1: Genomic structure of DUSP1 (3CH134) showing exons (boxes) and introns (lines). The DSPc domain is encoded entirely within exon 2.Figure 2: Schematic of 3CH134 protein domains. Catalytic DSPc domain (green), N-terminal degron (yellow), C-terminal MAPK-docking motif (blue).
Compound Names Mentioned:
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